molecular formula C15H13FO3 B12765485 (S)-4'-Hydroxyflurbiprofen CAS No. 124097-44-5

(S)-4'-Hydroxyflurbiprofen

Cat. No.: B12765485
CAS No.: 124097-44-5
M. Wt: 260.26 g/mol
InChI Key: GTSMMBJBNJDFRA-VIFPVBQESA-N
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Description

(S)-4’-Hydroxyflurbiprofen is a chiral derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the hydroxyl group at the 4’ position of the flurbiprofen molecule enhances its pharmacological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the catalytic asymmetric hydroxylation of flurbiprofen using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a chiral catalyst to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of (S)-4’-Hydroxyflurbiprofen may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4’-ketoflurbiprofen.

    Reduction: Formation of 4’-hydroxyflurbiprofen alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4’-Hydroxyflurbiprofen has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group at the 4’ position enhances the binding affinity and selectivity of the compound for COX-2, leading to its potent anti-inflammatory effects.

Comparison with Similar Compounds

    Flurbiprofen: The parent compound, lacking the hydroxyl group at the 4’ position.

    Ibuprofen: Another NSAID with a similar mechanism of action but different structural features.

    Ketoprofen: A structurally related NSAID with similar anti-inflammatory properties.

Uniqueness: (S)-4’-Hydroxyflurbiprofen is unique due to the presence of the hydroxyl group at the 4’ position, which enhances its pharmacological activity and selectivity for COX-2. This structural modification distinguishes it from other NSAIDs and contributes to its specific therapeutic effects.

Properties

CAS No.

124097-44-5

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

(2S)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m0/s1

InChI Key

GTSMMBJBNJDFRA-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O

Origin of Product

United States

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